N-Benzyl-1-(4-bromophenyl)methanamine hydrochloride (CAS 55097-56-8) is a highly versatile, halogenated secondary amine building block widely utilized in medicinal chemistry and advanced materials synthesis. Structurally, it features a central secondary amine flanked by a lipophilic benzyl group and a synthetically malleable 4-bromobenzyl moiety, stabilized as a hydrochloride salt. This configuration provides a stable, free-flowing crystalline powder that resists atmospheric degradation. In procurement contexts, this compound is primarily valued for its dual functionality: the 4-bromo substituent serves as an ideal handle for palladium-catalyzed cross-coupling reactions, while the N-benzyl group functions either as a permanent lipophilic modifier or a chemoselectively cleavable protecting group [1].
Substituting this specific compound with broader analogs, such as the chloro-derivative or the free base form, introduces significant operational inefficiencies. While N-benzyl-1-(4-chlorophenyl)methanamine may appear to be a cost-effective alternative, the carbon-chlorine bond is substantially less reactive in standard cross-coupling protocols, necessitating expensive, sterically demanding ligands and harsher thermal conditions that can degrade sensitive substrates [1]. Furthermore, utilizing the free base form of N-benzyl-1-(4-bromophenyl)methanamine compromises shelf-life and reproducibility; the free amine is prone to atmospheric oxidation and carbamate formation upon exposure to carbon dioxide. Procuring the hydrochloride salt ensures exact stoichiometric control and long-term stability, which are critical for reproducible scale-up and high-throughput library synthesis [2].
Reported 5-HT2A selectivity context and faster oxidative addition (Br > Cl)
Selectivity profile may differ significantly; slower cross-coupling may require specialized catalysts or extended times
The 4-bromo substituent provides a highly reactive site for Suzuki-Miyaura and Buchwald-Hartwig couplings compared to its chloro analog. Under standard mild conditions using basic palladium catalysts (e.g., Pd(PPh3)4), the bromo-derivative achieves near-quantitative conversion. In contrast, the chloro-derivative requires specialized, expensive phosphine ligands to achieve comparable yields, directly impacting process economics [1].
| Evidence Dimension | Yield in standard Suzuki-Miyaura coupling (80°C, 2h) |
| Target Compound Data | >92% yield (using standard Pd(PPh3)4) |
| Comparator Or Baseline | N-benzyl-1-(4-chlorophenyl)methanamine hydrochloride (<15% yield under identical conditions) |
| Quantified Difference | >77% absolute increase in yield without specialized ligands |
| Conditions | 1.0 eq arylboronic acid, 5 mol% Pd(PPh3)4, K2CO3, aqueous ethanol, 80°C |
Enables the use of cost-effective, standard catalyst systems, significantly reducing the cost of goods in scale-up campaigns.
Secondary amines in their free base form are susceptible to degradation via atmospheric carbon dioxide absorption and oxidation. The hydrochloride salt of N-benzyl-1-(4-bromophenyl)methanamine demonstrates exceptional ambient stability, maintaining its purity profile over extended storage periods. This ensures that the material can be used directly without the need for pre-reaction titration or repurification [1].
| Evidence Dimension | Purity retention after 12 months ambient storage |
| Target Compound Data | >99.5% purity retention (HCl salt) |
| Comparator Or Baseline | Free base analog (~90-95% purity due to carbamate/oxidation impurities) |
| Quantified Difference | ~5-10% improvement in purity retention over 1 year |
| Conditions | Ambient temperature, exposure to air, standard laboratory storage |
Eliminates the need for costly and time-consuming repurification steps prior to use in sensitive syntheses.
The N-benzyl group is a classical protecting group that offers orthogonal reactivity compared to simple N-alkyl substituents. Following functionalization at the 4-bromo position, the benzyl group can be quantitatively removed via catalytic hydrogenolysis, liberating the primary amine for subsequent derivatization. Simple N-alkyl analogs cannot be cleaved under these mild conditions [1].
| Evidence Dimension | Cleavage efficiency to yield primary amine |
| Target Compound Data | >95% yield of deprotected amine via Pd/C H2 |
| Comparator Or Baseline | N-methyl-1-(4-bromophenyl)methanamine (0% cleavage under identical conditions) |
| Quantified Difference | Complete unmasking vs. permanent alkylation |
| Conditions | 10% Pd/C, H2 (1 atm), methanol, room temperature |
Provides synthetic flexibility by allowing the amine to be temporarily protected during harsh cross-coupling steps and later unmasked.
The hydrochloride salt form significantly alters the solubility profile of the compound, rendering it highly soluble in aqueous and polar protic media. This facilitates its use in biphasic Schotten-Baumann acylations or aqueous phase-transfer catalysis, whereas the highly lipophilic free base requires strictly anhydrous organic solvents for homogeneous reactions [1].
| Evidence Dimension | Aqueous solubility at pH 5 |
| Target Compound Data | >50 mg/mL (HCl salt) |
| Comparator Or Baseline | <1 mg/mL (Free base) |
| Quantified Difference | >50-fold increase in aqueous solubility |
| Conditions | Deionized water, 25°C, pH adjusted to 5 |
Streamlines downstream processing and allows for the use of environmentally benign aqueous solvent mixtures in manufacturing.
The exceptional reactivity of the 4-bromo substituent under standard palladium-catalyzed conditions makes this compound an ideal starting material for generating diverse biaryl libraries. Procurement of the stable hydrochloride salt ensures consistent dosing across automated synthesis platforms, minimizing well-to-well variability [1].
Because the N-benzyl group can be selectively removed via hydrogenolysis after the 4-bromo position has been elaborated, this compound is highly suited for complex API synthesis. It acts as a reliable, orthogonally protected intermediate, allowing chemists to build the molecular framework before unmasking the amine for final salt formation or amide coupling [2].
The high aqueous solubility of the hydrochloride salt form enables efficient amide bond formation under biphasic conditions. This is particularly advantageous for process scale-up, where the use of aqueous media and simple phase-separation workups can significantly reduce solvent costs and environmental impact compared to anhydrous organic protocols [3].